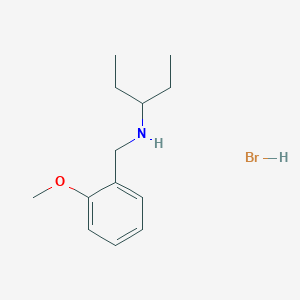

N-(2-methoxybenzyl)-3-pentanamine hydrobromide

Descripción general

Descripción

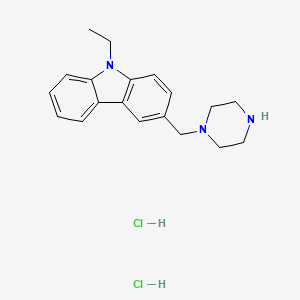

“N-(2-methoxybenzyl)-3-pentanamine hydrobromide” is likely a compound that contains an amine group (-NH2) attached to a pentane (5 carbon alkane) chain, with a benzyl group (a benzene ring attached to a CH2 group) that is further substituted with a methoxy group (-OCH3) at the 2-position . The “hydrobromide” indicates that this compound is likely a salt formed with hydrobromic acid .

Molecular Structure Analysis

The molecular structure would likely show the pentanamine chain, with the benzyl group attached at the 3-position, and the methoxy group on the 2-position of the benzyl group .Chemical Reactions Analysis

As an amine, this compound would be expected to participate in reactions typical of amines, such as acid-base reactions. The benzyl group might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the hydrobromide salt. It would likely be a solid at room temperature .Direcciones Futuras

Mecanismo De Acción

Target of Action

N-(2-methoxybenzyl)-3-pentanamine hydrobromide, also known as an NBOMe compound, is a potent psychoactive substance . Its primary targets are the serotonin 5-HT2A and 5-HT2C receptors . These receptors play a crucial role in the regulation of mood, cognition, and perception.

Mode of Action

NBOMe compounds act as potent agonists for the 5-HT2A and 5-HT2C receptors . Agonists are substances that bind to specific receptors and activate them to produce a biological response. In this case, the activation of these serotonin receptors leads to a series of intracellular events, including the release of various neurotransmitters.

Biochemical Pathways

The activation of 5-HT2A and 5-HT2C receptors by NBOMe compounds affects several biochemical pathways. It leads to an increased release of dopamine, serotonin, acetylcholine, and glutamate in various regions of the brain . These neurotransmitters are involved in a wide range of physiological functions, including mood regulation, cognition, and sensory perception.

Result of Action

The activation of serotonin receptors by this compound leads to a variety of molecular and cellular effects. These include changes in neurotransmitter release, which can alter mood, cognition, and perception . Chronic administration of NBOMe compounds has been associated with neurotoxic effects, including DNA damage and a decrease in the number of glial cells in certain regions of the brain .

Análisis Bioquímico

Biochemical Properties

N-(2-methoxybenzyl)-3-pentanamine hydrobromide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific receptors, such as serotonin receptors, which are involved in neurotransmission. The interaction with these receptors can modulate the release of neurotransmitters like dopamine, serotonin, acetylcholine, and glutamate . These interactions are crucial for understanding the compound’s effects on neural activity and behavior.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to increase the release of neurotransmitters in the brain, which can affect cognitive functions, locomotor activity, and anxiety levels . Additionally, it can impact short-term memory and recognition, as evidenced by changes in performance in behavioral tests .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exhibits high binding affinity for serotonin receptors, particularly the 5-HT2A receptor . This binding can lead to the modulation of neurotransmitter release and subsequent changes in neural activity. Furthermore, the compound’s interaction with these receptors can result in alterations in gene expression, which may contribute to its observed effects on behavior and cognition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound can induce changes in neurotransmitter levels and behavior over extended periods . These temporal effects are crucial for understanding the compound’s potential therapeutic or adverse effects in clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance cognitive functions and reduce anxiety levels, while higher doses may lead to adverse effects such as decreased locomotor activity and increased anxiety . Understanding the dosage-dependent effects is essential for determining the compound’s therapeutic window and potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolism can affect its bioavailability and efficacy. Studies have indicated that the compound can alter metabolic flux and metabolite levels, which may contribute to its overall effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and its overall effects on cellular processes.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

N-[(2-methoxyphenyl)methyl]pentan-3-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO.BrH/c1-4-12(5-2)14-10-11-8-6-7-9-13(11)15-3;/h6-9,12,14H,4-5,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDSUKFFIUVDSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCC1=CC=CC=C1OC.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

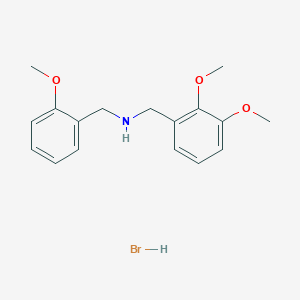

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B3107329.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxy-2-propanamine hydrobromide](/img/structure/B3107336.png)

![[(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride](/img/structure/B3107414.png)

amine hydrobromide](/img/structure/B3107423.png)